molecular formula C7H5FN2O3 B3104579 2-Fluoro-6-nitrobenzamide CAS No. 148857-97-0

2-Fluoro-6-nitrobenzamide

Cat. No. B3104579
CAS RN: 148857-97-0
M. Wt: 184.12 g/mol
InChI Key: FLYBIMSVHDXMGP-UHFFFAOYSA-N
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Description

2-Fluoro-6-nitrobenzamide is a chemical compound with the molecular formula C7H5FN2O3 . It has a molecular weight of 184.13 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5FN2O3/c8-4-2-1-3-5 (10 (12)13)6 (4)7 (9)11/h1-3H, (H2,9,11) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid compound .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Xu, Xu, and Zhu (2013) developed a convenient synthesis method for 4-amino-2-fluoro-N-methyl-benzamide, a compound closely related to 2-Fluoro-6-nitrobenzamide, highlighting the potential of these compounds in organic synthesis and chemical research (Xu, Xu, & Zhu, 2013).
  • Antitumor and Cytostatic Activities :

    • Racané et al. (2006) synthesized novel derivatives of 6-amino-2-phenylbenzothiazole with various substituents, including fluoro, and found these compounds to exert cytostatic activities against various malignant human cell lines, indicating their potential in cancer research (Racané et al., 2006).
    • Stojković et al. (2006) investigated the antitumor activity of fluoro-substituted benzothiazole hydrochloride salts in vitro and in vivo, revealing significant antitumor effects, which suggests the potential application of fluoro-substituted compounds in cancer treatment (Stojković et al., 2006).
  • Medical Imaging :

    • Shiue et al. (1997) synthesized nitro- and fluorobenzamides, including N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, demonstrating their high affinity to sigma receptors. These compounds were evaluated as potential ligands for positron emission tomography (PET) imaging of sigma receptors, indicating their use in neuroimaging and diagnostics (Shiue et al., 1997).
  • Sensor Development and Material Sciences :

    • Phukan, Goswami, and Baruah (2015) explored the fluorescence emissions of N-(methylthiazol-2-yl)-nitrobenzamide isomers, finding that these emissions are selectively reduced upon interaction with certain metal ions. This property could be exploited in the development of sensors or in material science research (Phukan, Goswami, & Baruah, 2015).

Safety and Hazards

The safety data sheet for 2-Fluoro-6-nitrobenzamide indicates that it may cause eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-fluoro-6-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O3/c8-4-2-1-3-5(10(12)13)6(4)7(9)11/h1-3H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYBIMSVHDXMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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